molecular formula C20H22O7 B1668573 Chavibetol CAS No. 501-19-9

Chavibetol

Cat. No.: B1668573
CAS No.: 501-19-9
M. Wt: 164.2 g/mol
InChI Key: AGGJZXSACXUOJX-FABMQREXSA-N
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Mechanism of Action

Target of Action

Chavibetol, an organic chemical compound of the phenylpropanoid class , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme involved in the synthesis of thyroid hormones, which play a crucial role in metabolism, growth, and development.

Mode of Action

This compound interacts with its target, TPO, and alters its expression . This interaction leads to a normalization of various indices in thyrotoxic rats, including TPO . The compound’s mode of action may also involve surface interaction with the bacterial cell wall and membrane, leading to alterations in the primary structure of the cell wall, ultimately causing pore formation and degradation of bacterial components .

Biochemical Pathways

This compound affects the biochemical pathways related to thyroid hormone synthesis. It influences the activities of hepatic 5′mono-deiodinase-I, glucose-6-phosphatase, sodium-potassium-ATPase, and lipid peroxidation, and it also impacts cellular antioxidants . These changes in enzyme activities and antioxidant levels are part of the compound’s mechanism of action.

Result of Action

The result of this compound’s action is the normalization of various indices in thyrotoxic rats, including TPO . This suggests its potential to correct thyrotoxicosis. Moreover, this compound has been found to inhibit microbial growth and damage various gram-positive and gram-negative bacteria as well as various fungus species .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of this compound in chewing saliva samples has been found to protect against photosensitization-mediated lipid peroxidation in rodent liver mitochondria . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is consumed or applied.

Biochemical Analysis

Biochemical Properties

Chavibetol is a phenolic compound found in Piper betel leaves . It interacts with various biomolecules, contributing to its antioxidant activity . The presence of phenol and phenolic compounds like this compound in Piper betel leaves is believed to be responsible for its antioxidant activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In a study on thyrotoxicosis in rats, this compound was found to normalize almost all indices including thyroid peroxidase (TPO) and also preserved the integrity of thyroid tissues . This suggests its potential to correct thyrotoxicosis .

Molecular Mechanism

This compound acts as a radioprotectant and exhibits substantial immunomodulatory and free radical scavenging activities . It synergizes with hydroxychavicol to exert antiproliferative activity against human prostate cancer PC-3 cells . This compound is also a known ROS scavenger and appears to have an important role against photosensitization-induced biological damage .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound has been used in various studies over time. For instance, it has been used in studies investigating its effects on thyrotoxicosis .

Dosage Effects in Animal Models

In a study on thyrotoxicosis in rats, this compound was administered at a dosage of 20.0 mg/kg for 2 weeks after the rats were rendered thyrotoxic . This dosage of this compound was found to have significant ameliorative effects in thyrotoxicosis of rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chavibetol can be isolated from the essential oil of Piper betel leaves using high-performance liquid chromatography (HPLC). The process involves the extraction of the essential oil followed by purification using HPLC to achieve high purity and mass recovery . The purity of the isolated this compound can reach up to 98.7%, with a mass recovery of 94.6% .

Industrial Production Methods: In industrial settings, this compound is typically extracted from the crude essential oil of Pimenta pseudocaryophyllus leaves. The extraction process involves subcritical water extraction combined with HPLC to isolate this compound with high purity and productivity .

Chemical Reactions Analysis

Types of Reactions: Chavibetol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, which exhibit enhanced biological and chemical properties.

Scientific Research Applications

Chavibetol has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor for synthesizing other phenylpropanoid compounds.
  • Employed in the study of reaction mechanisms and pathways involving phenolic compounds.

Biology:

  • Investigated for its antimicrobial and antioxidant properties.
  • Studied for its potential role in modulating enzyme activities and cellular processes.

Medicine:

Industry:

Comparison with Similar Compounds

  • Eugenol
  • Hydroxychavicol
  • Methyleugenol

Chavibetol’s unique combination of biological activities and chemical properties makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-methoxy-5-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBVQXIMTZKSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198206
Record name Chavibetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-19-9
Record name Chavibetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chavibetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chavibetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHAVIBETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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